1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one
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Overview
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one is an organic compound with the molecular formula C13H16O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a propan-2-one group is attached to the 1-position of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a ketone.
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Similar structure but with different substituents on the aromatic ring.
Uniqueness
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one is unique due to its specific combination of a partially hydrogenated naphthalene ring and a propan-2-one group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one |
InChI |
InChI=1S/C13H16O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9H2,1H3 |
InChI Key |
JRHRLCGEHYWREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
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